2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine
Overview
Description
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Security Ink Development
(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a molecule related to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, has been utilized in creating a security ink. This ink is notable for its multi-stimuli response to mechanical force and pH changes, displaying morphological-dependent fluorochromism. The unique properties of this compound, including a profound intramolecular charge transfer (ICT) effect and solid-state emission, are key to its potential application in security inks (Xiao-lin Lu & M. Xia, 2016).
2. Polymeric Compound Synthesis for Medical Applications
The chemical compound this compound and its derivatives have been used in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications, achieved through condensation reactions, result in polymers with increased thermal stability and promising antibacterial and antifungal properties. This suggests potential medical applications for these amine-treated polymers (H. M. Aly & H. L. A. El-Mohdy, 2015).
3. Catalysis in Organic Synthesis
Compounds similar to this compound have been used in palladium-catalyzed amination reactions. These reactions are important for synthesizing a wide array of aryl halides and triflates. The effectiveness of these compounds as ligands in catalysis is attributed to their steric and electronic properties, which facilitate key steps in the reaction process (J. Wolfe et al., 2000).
4. Molecular Structure and Electronic Property Analysis
Aminothiazole derivatives of this compound have been synthesized and studied for their molecular and electronic structures. These studies involve X-ray crystallography, spectroscopic, and computational methods, providing insights into the properties and potential applications of these compounds in various fields (M. Adeel et al., 2017).
5. Organotellurium Compound Synthesis
Research on [1,1'-biphenyl]-4-amine derivatives includes the preparation of novel organotellurium compounds. These compounds have been characterized and analyzed using various techniques, including density functional theory (DFT), to understand their molecular structure and stability. This work contributes to the field of organometallic chemistry and its applications (Gofran Safi Mokhtar & N. Al-Saadawy, 2022).
Properties
IUPAC Name |
4-(cyclohexen-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHYRZWVACIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506270 | |
Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-75-7 | |
Record name | 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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